5-(heptylamino)pentan-1-ol
Description
5-(Heptylamino)pentan-1-ol (CAS 130804-28-3) is a secondary alcohol with a heptylamine substituent on the fifth carbon of a pentanol backbone. Its molecular formula is $ \text{C}{12}\text{H}{27}\text{NO} $, and it features a linear heptyl chain, which confers lipophilic properties. This compound is part of a broader class of amino alcohols used in organic synthesis, pharmaceuticals, and specialty chemicals .
Properties
Molecular Formula |
C12H27NO |
|---|---|
Molecular Weight |
201.35 g/mol |
IUPAC Name |
5-(heptylamino)pentan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-2-3-4-5-7-10-13-11-8-6-9-12-14/h13-14H,2-12H2,1H3 |
InChI Key |
KUUIFVQCAWUWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(heptylamino)pentan-1-ol typically involves the reaction of heptylamine with a suitable precursor that introduces the hydroxypentyl group. One common method involves the use of 5-bromopentanol as the precursor. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of heptylamine attacks the carbon atom bonded to the bromine in 5-bromopentanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(heptylamino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
5-(heptylamino)pentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(heptylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine group can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(Diethylamino)pentan-1-ol
- Structure: Differs in the amino substituent (diethyl vs. heptyl).
- Physical Properties : Boiling point = 224.3°C at 760 mmHg (higher than expected for the heptyl derivative due to shorter alkyl chains reducing molecular weight) .
- Safety Profile : Classified as a combustible liquid (GHS Category 4) with skin/eye irritation hazards (H315, H319) .
5-(Pyrrolidin-1-yl)pentan-1-ol
- Structure : Features a pyrrolidine ring (a cyclic amine) instead of a linear heptyl chain.
- Molecular Weight: 157.257 g/mol ($ \text{C}9\text{H}{19}\text{NO} $), significantly lower than 5-(heptylamino)pentan-1-ol.
Pyrimidine-Derived Analogs (e.g., Ae3, Ae5)
- Structure: Pentan-1-ol linked to pyrimidine moieties with aromatic substituents (e.g., phenyl, chlorophenoxy).
- Spectroscopic Data: Ae3: $ ^1\text{H-NMR} $ (DMSO-$ d_6 $) δ 9.32 (s, 1H), 8.02 (s, 2H) indicative of aromatic protons and hydrogen bonding . Ae5: Melting point = 146–148°C, higher than typical amino alcohols due to crystalline aromatic frameworks .
- Applications: Demonstrated anticancer activity as ANO1 ion channel blockers .
Hydroxydiphenylmethyl-Substituted Analogs (e.g., 3j–3n)
- Structure: Bulky hydroxydiphenylmethyl and piperidinyl groups attached to the pentanol backbone.
- Synthetic Yield: Ranges from 64–80%, higher than simpler amino alcohols due to optimized coupling reactions .
- Thermal Stability : Melting points (70–84°C) suggest moderate crystallinity influenced by aromatic groups .
Data Tables
Table 1. Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | $ \text{C}{12}\text{H}{27}\text{NO} $ | 201.35 | N/A | Heptylamine | Specialty chemicals |
| 5-(Diethylamino)pentan-1-ol | $ \text{C}9\text{H}{21}\text{NO} $ | 159.27 | 224.3 | Diethylamine | Laboratory use |
| Ae3 (Pyrimidine analog) | $ \text{C}{22}\text{H}{26}\text{N}_6\text{O} $ | 390.48 | N/A | Pyrimidine, phenylamino | Anticancer research |
| 3j (Hydroxydiphenylmethyl) | $ \text{C}{29}\text{H}{35}\text{NO}_2 $ | 429.60 | N/A | Hydroxydiphenylmethyl | Pharmaceutical intermediates |
Table 2. Spectroscopic Signatures
| Compound | $ ^1\text{H-NMR} $ Key Peaks (δ, ppm) | $ ^{13}\text{C-NMR} $ Key Peaks (δ, ppm) | IR Bands (cm$ ^{-1} $) |
|---|---|---|---|
| 5-(Diethylamino)pentan-1-ol | N/A | N/A | N/A |
| Ae3 | 9.32 (s, 1H, NH), 7.53 (s, 2H, Ar-H) | 163.4 (C=N), 119.0 (C-Ar) | N/A |
| 3j | 7.30–7.17 (m, 7H, Ar-H) | 143.61 (C-OH), 129.34 (C-Ar) | 3340 (O-H), 1595 (C=C) |
Key Research Findings
- Chain Length Effects : Linear alkylamines (e.g., heptyl vs. diethyl) influence lipophilicity and boiling points. Longer chains enhance hydrophobicity, impacting membrane permeability in bioactive compounds .
- Biological Activity: Pyrimidine-derived analogs exhibit targeted anticancer effects, whereas simpler amino alcohols like 5-(diethylamino)pentan-1-ol lack such specificity .
- Synthetic Complexity : Bulky substituents (e.g., hydroxydiphenylmethyl) improve synthetic yields but reduce solubility in polar solvents .
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